molecular formula C15H17F2N5O2 B7762429 1-[4-(Difluoromethyl)-6-(1,3-dimethyl-1h-pyrazol-4-yl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid

1-[4-(Difluoromethyl)-6-(1,3-dimethyl-1h-pyrazol-4-yl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid

Cat. No.: B7762429
M. Wt: 337.32 g/mol
InChI Key: MLHYDXSRXJUEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Difluoromethyl)-6-(1,3-dimethyl-1h-pyrazol-4-yl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrimidine ring substituted with a difluoromethyl group and a pyrazole ring

Preparation Methods

The synthesis of 1-[4-(Difluoromethyl)-6-(1,3-dimethyl-1h-pyrazol-4-yl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid typically involves multiple steps:

Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

1-[4-(Difluoromethyl)-6-(1,3-dimethyl-1h-pyrazol-4-yl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(Difluoromethyl)-6-(1,3-dimethyl-1h-pyrazol-4-yl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Difluoromethyl)-6-(1,3-dimethyl-1h-pyrazol-4-yl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

1-[4-(Difluoromethyl)-6-(1,3-dimethyl-1h-pyrazol-4-yl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(difluoromethyl)-6-(1,3-dimethylpyrazol-4-yl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N5O2/c1-8-9(7-21(2)20-8)10-6-11(13(16)17)19-15(18-10)22-5-3-4-12(22)14(23)24/h6-7,12-13H,3-5H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHYDXSRXJUEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=CC(=NC(=N2)N3CCCC3C(=O)O)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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